molecular formula C8H11N3 B2647968 1,2,3,4-Tetrahydrophthalazin-5-amine CAS No. 31590-56-4

1,2,3,4-Tetrahydrophthalazin-5-amine

Cat. No.: B2647968
CAS No.: 31590-56-4
M. Wt: 149.197
InChI Key: QPZYJSPSGNRWGT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophthalazin-5-amine is a heterocyclic compound that features a phthalazine ring system with an amine group attached at the 5-position

Scientific Research Applications

1,2,3,4-Tetrahydrophthalazin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials with specific properties, such as luminescent materials.

Future Directions

While specific future directions for 1,2,3,4-Tetrahydrophthalazin-5-amine are not mentioned in the retrieved sources, research into similar compounds suggests potential applications in medicinal chemistry . For instance, 1,2,3,4-tetrahydroisoquinoline analogs have been studied for their potential as antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrophthalazin-5-amine can be synthesized through several methods. One common approach involves the reduction of phthalazine derivatives. For instance, the reduction of 1,2,3,4-tetrahydrophthalazine using suitable reducing agents like lithium aluminum hydride can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts such as palladium on carbon under high-pressure hydrogen gas to achieve the reduction of phthalazine derivatives efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrophthalazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Fully saturated phthalazine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrophthalazin-5-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of 1,2,3,4-tetrahydrophthalazin-5-amine.

    1,2,3,4-Tetrahydrophthalazine: A reduced form of phthalazine without the amine group.

    Phthalazin-5-amine: A similar compound with an amine group but without the tetrahydro structure.

Uniqueness

This compound is unique due to its specific structure, which combines the tetrahydro phthalazine ring with an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1,2,3,4-tetrahydrophthalazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-3,10-11H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZYJSPSGNRWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNN1)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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